molecular formula C16H17N3O B2574767 N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2411252-91-8

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide

Cat. No. B2574767
CAS RN: 2411252-91-8
M. Wt: 267.332
InChI Key: BJTBQQXWYPKBJO-UHFFFAOYSA-N
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Description

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide, also known as CPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. CPP is a synthetic compound that is commonly used in various biochemical and physiological experiments to study the mechanisms of action of different drugs and their effects on the body.

Mechanism of Action

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide acts as a competitive antagonist of the NMDA receptor. It binds to the receptor and prevents the binding of its natural ligand, glutamate. This results in the inhibition of the NMDA receptor and a decrease in the influx of calcium ions into the cell. The inhibition of the NMDA receptor has been shown to have various effects on the body, including analgesic, anesthetic, and anti-convulsant effects.
Biochemical and Physiological Effects:
N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide has various biochemical and physiological effects on the body. It has been shown to have analgesic and anti-convulsant effects in animal models. N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide has also been shown to have anesthetic effects in humans, although its use as an anesthetic is limited due to its potential toxicity. Additionally, N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide has several advantages and limitations for lab experiments. It is a potent and selective antagonist of the NMDA receptor, making it a valuable tool for studying the role of this receptor in various physiological processes. However, N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide has potential toxicity and can cause side effects, such as seizures and respiratory depression, at high doses. Additionally, N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide is not selective for the NMDA receptor and can also bind to other receptors, such as the sigma receptor.

Future Directions

There are several future directions for research on N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide. One area of research is the development of more selective NMDA receptor antagonists that have fewer side effects than N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide. Another area of research is the investigation of the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, research on the potential use of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide as a neuroprotective agent in various neurological conditions is ongoing.

Synthesis Methods

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide is synthesized by reacting cyclopropylamine with 1-phenyl-4-bromomethylpyrazole in the presence of a palladium catalyst. The resulting product is then treated with propargyl bromide to obtain N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide. The synthesis of N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide is a complex process that requires expertise in organic chemistry and specialized equipment.

Scientific Research Applications

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide has various applications in scientific research. It is commonly used as a tool to study the mechanisms of action of different drugs and their effects on the body. N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide is also used to investigate the role of different receptors in the body and their interactions with various ligands. N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide has been shown to be a potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in many physiological processes, including learning and memory.

properties

IUPAC Name

N-cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-2-16(20)18(14-8-9-14)11-13-10-17-19(12-13)15-6-4-3-5-7-15/h2-7,10,12,14H,1,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJTBQQXWYPKBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N(CC1=CN(N=C1)C2=CC=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopropyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide

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